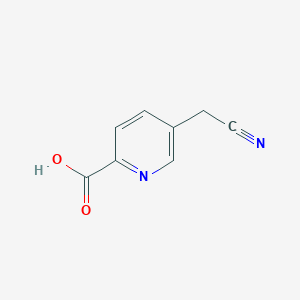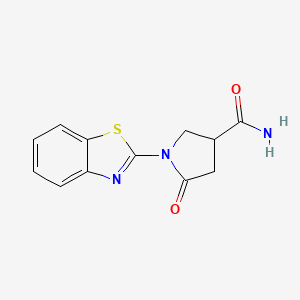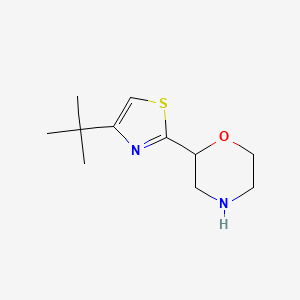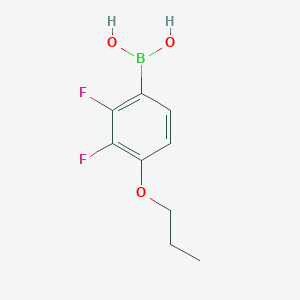
(2,3-二氟-4-丙氧基苯基)硼酸
描述
“(2,3-Difluoro-4-propoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (−OH) is replaced by an alkyl or aryl group . They have unique physicochemical and electronic characteristics . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent . In “(2,3-Difluoro-4-propoxyphenyl)boronic acid”, the R group is a 2,3-difluoro-4-propoxyphenyl group.
Chemical Reactions Analysis
Boronic acids can act as electrophiles and be attacked by nucleophilic groups . They have been used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .
科学研究应用
-
General Use in Organic Chemistry
- Field : Organic Chemistry
- Application : “(2,3-Difluoro-4-propoxyphenyl)boronic acid” is a type of organoboron compound that is often used in organic synthesis .
- Method : It is typically used in reactions such as Suzuki-Miyaura cross-coupling, which is a type of carbon-carbon bond-forming reaction .
- Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
- Results : The result is the formation of a new carbon-carbon bond .
-
Fluorescent Sensor
- Field : Biochemistry
- Application : Boronic acids, including “(2,3-Difluoro-4-propoxyphenyl)boronic acid”, can be used to create fluorescent sensors for certain compounds .
- Method : The boronic acid can be combined with a fluorescent compound, such as pyrene. The resulting sensor can then be used to detect the presence of certain compounds, such as catechol and its amino-derivatives .
- Results : The sensor can provide a fluorescent signal in the presence of the target compound, allowing for easy detection .
-
Dynamic Click Chemistry
- Field : Organic Chemistry
- Application : Boronic acids can be used in dynamic click chemistry, a type of reaction that involves the rapid and reversible formation of covalent bonds .
- Method : The boronic acid can react with other compounds under certain conditions to form a new compound. The reaction can be reversed under different conditions .
- Results : This allows for the creation of dynamic systems that can change in response to different stimuli .
-
Protodeboronation
- Field : Organic Chemistry
- Application : Boronic acids, including “(2,3-Difluoro-4-propoxyphenyl)boronic acid”, can be used in protodeboronation reactions .
- Method : Protodeboronation is a process where boronic acids are converted into the corresponding hydrocarbons .
- Results : This reaction can be used to remove boronic acid groups from organic compounds, which can be useful in various synthetic applications .
-
Fluorinated Biaryl Derivatives Synthesis
- Field : Organic Chemistry
- Application : “(2,3-Difluoro-4-propoxyphenyl)boronic acid” can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Method : In this reaction, the boronic acid reacts with aryl or heteroaryl halides in the presence of a palladium catalyst to form the biaryl compound .
- Results : The result is a fluorinated biaryl compound, which can have various applications in medicinal chemistry and materials science .
未来方向
属性
IUPAC Name |
(2,3-difluoro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSUICOAENAGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678922 | |
| Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-propoxyphenyl)boronic acid | |
CAS RN |
212837-49-5 | |
| Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
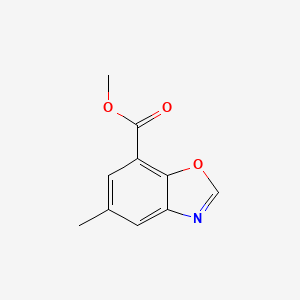
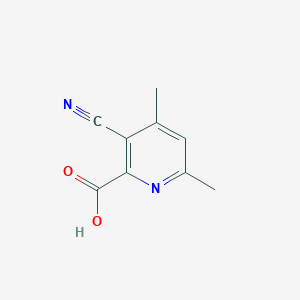
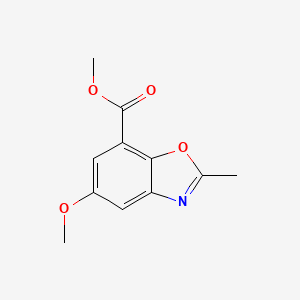
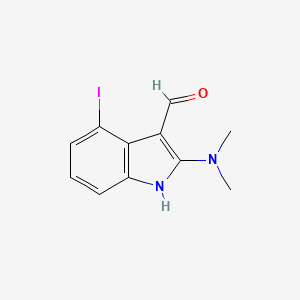
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)
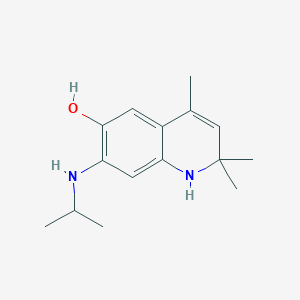
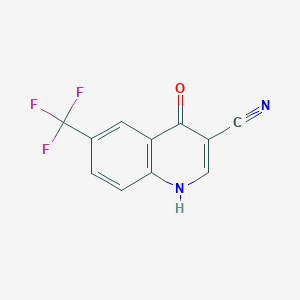
![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

